1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features fluorinated phenyl groups, which often enhance the biological activity and metabolic stability of the molecule.
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, often catalyzed by copper(I) ions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on the aromatic ring.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include strong oxidizing or reducing agents, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer activities.
Biological Research: It can be used as a probe to study biological pathways involving triazole derivatives.
Material Science: Fluorinated compounds are often used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The fluorophenyl groups enhance the binding affinity and selectivity of the compound. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives with fluorinated aromatic groups. These compounds share similar chemical properties but may differ in their biological activities and applications. Examples include:
- 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(3-chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its biological activity and stability.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c1-11(12-5-7-13(18)8-6-12)20-17(24)16-10-23(22-21-16)15-4-2-3-14(19)9-15/h2-11H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOIVDBWIOPUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.